molecular formula C13H25NO4 B11757501 (S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid

Cat. No.: B11757501
M. Wt: 259.34 g/mol
InChI Key: PUYXUHFFVZRMIX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc protection is a widely used method due to its efficiency and the stability of the Boc group under a variety of conditions .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid can undergo several types of chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling: The compound can be used in peptide coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Various nucleophiles in the presence of a base.

    Coupling: Carbodiimides like EDC or DCC in the presence of a coupling agent such as HOBt or HOAt.

Major Products Formed

    Deprotection: The primary amine and tert-butanol.

    Substitution: Substituted amino acids.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-4-ethylhexanoic acid is unique due to its specific structure, which includes an ethyl group at the fourth position. This structural feature can influence its reactivity and the properties of the final products in synthetic applications. Compared to other Boc-protected amino acids, it offers distinct steric and electronic characteristics that can be advantageous in certain synthetic routes .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

(2S)-4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

PUYXUHFFVZRMIX-JTQLQIEISA-N

Isomeric SMILES

CCC(CC)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.